3-Allyl-4-chloro-1H-indole
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Overview
Description
3-Allyl-4-chloro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-Allyl-4-chloro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux in methanesulfonic acid to yield the desired indole derivative . Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Allyl-4-chloro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Allyl-4-chloro-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Allyl-4-chloro-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
3-Allyl-4-chloro-1H-indole can be compared with other indole derivatives, such as:
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral activity.
N-arylsulfonyl-3-acetylindole: Evaluated as HIV-1 inhibitors.
Properties
Molecular Formula |
C11H10ClN |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
4-chloro-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C11H10ClN/c1-2-4-8-7-13-10-6-3-5-9(12)11(8)10/h2-3,5-7,13H,1,4H2 |
InChI Key |
HAKQBMYCCZAJLJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CNC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
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